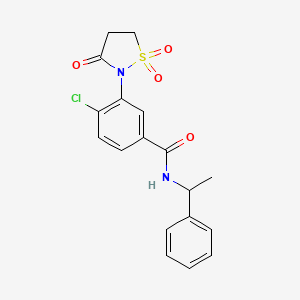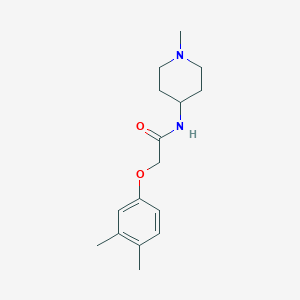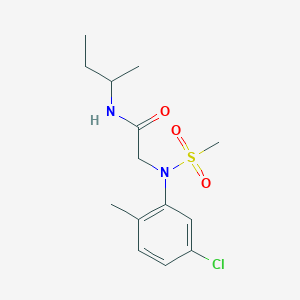
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide, also known as COTI-2, is a small molecule compound that has been studied for its potential anti-cancer properties. COTI-2 is a member of the thiosemicarbazone family of compounds and has been shown to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells.
作用機序
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide works by binding to the core domain of mutant p53 proteins and disrupting their ability to interact with other proteins in the cell. This leads to the destabilization of mutant p53 proteins and their subsequent degradation by the cell's protein degradation machinery. The inhibition of mutant p53 activity by this compound has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy. This compound has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
One advantage of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide is its high purity and yield, which makes it suitable for use in scientific research. In addition, this compound has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy. However, one limitation of this compound is its specificity for mutant p53 proteins, which limits its potential use in cancers that do not have mutant p53 proteins.
将来の方向性
For research on 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide include the development of more potent and selective derivatives of the compound. In addition, further studies are needed to determine the optimal dosing and administration of this compound for cancer therapy. Finally, studies are needed to determine the potential use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy.
合成法
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chloro-3-thiosemicarbazone benzamide. This intermediate product is then reacted with 1-phenylethylamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target and inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are known to contribute to cancer progression and resistance to chemotherapy. By inhibiting the activity of mutant p53 proteins, this compound has the potential to sensitize cancer cells to chemotherapy and improve patient outcomes.
特性
IUPAC Name |
4-chloro-N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12(13-5-3-2-4-6-13)20-18(23)14-7-8-15(19)16(11-14)21-17(22)9-10-26(21,24)25/h2-8,11-12H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKUGULJWBXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)N3C(=O)CCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B5065137.png)

![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5065184.png)

![3,4-dichloro-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5065204.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065219.png)
![2-[(4-nitrobenzoyl)amino]ethyl acetate](/img/structure/B5065225.png)
![ethyl 1-[(benzylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5065234.png)
